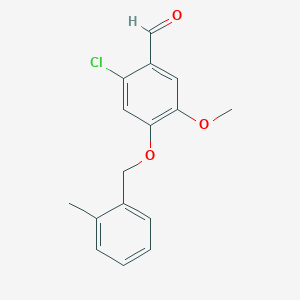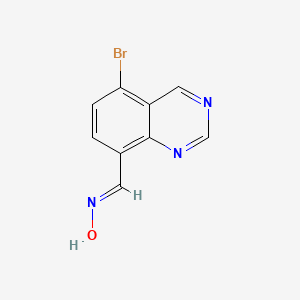![molecular formula C24H16 B13015026 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is a complex organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused rings, making it an interesting subject for various scientific studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the use of palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation . This method allows for the formation of the complex fused ring structure characteristic of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Aplicaciones Científicas De Investigación
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Applied in the development of organic semiconductors and optoelectronic devices
Mecanismo De Acción
The mechanism by which 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic properties. It can interact with various molecular targets, including enzymes and receptors, through π-π interactions and other non-covalent interactions. These interactions can influence the pathways involved in electronic conduction and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,9,10-Tetrahydrodicyclopenta[cd,lm]perylene
- 3,4,9,10-Tetramethylperylene
Uniqueness
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is unique due to its specific ring structure and electronic properties. Compared to similar compounds, it exhibits different magnetic and electronic behaviors, which can be attributed to the differences in the transverse correlations between the positions of the chains in its structure .
Propiedades
Fórmula molecular |
C24H16 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,8,10,12,14,18(22),19,23-decaene |
InChI |
InChI=1S/C24H16/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h5-12H,1-4H2 |
Clave InChI |
FCUZIOYDBKVZCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C3C4=CC=C5CCC6=C5C4=C(C=C6)C7=C3C2=C1C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)
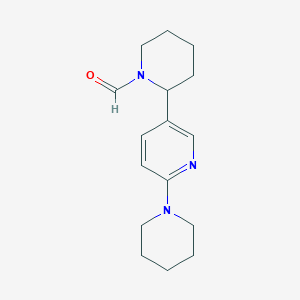
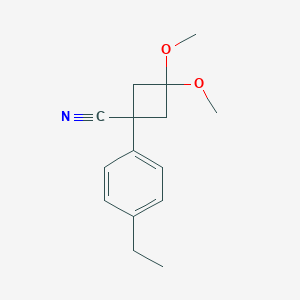
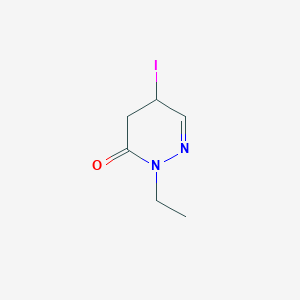
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)
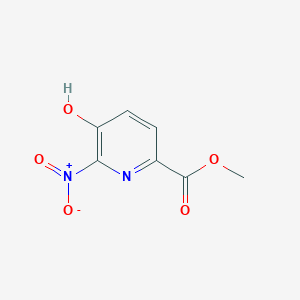
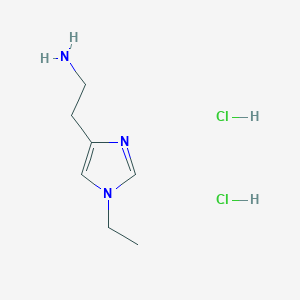
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)


